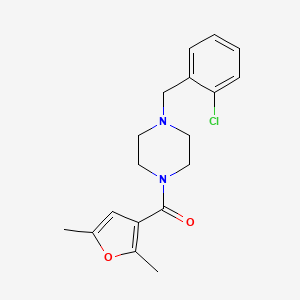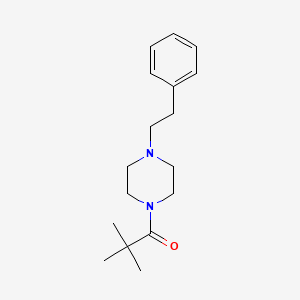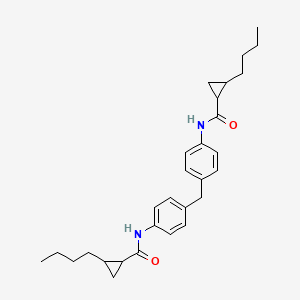
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), also known as MBBC, is an organic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) involves its binding to the sigma-1 receptor and the dopamine transporter. This binding leads to changes in the activity of these receptors, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium signaling, and protection against oxidative stress. These effects are thought to be mediated by the binding of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) to the sigma-1 receptor and the dopamine transporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) in lab experiments is its selectivity for certain receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation of using N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are many potential future directions for research involving N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), including further exploration of its effects on various physiological processes, development of more potent analogs, and investigation of its potential therapeutic applications in various diseases. Additionally, there is a need for further research into the safety and toxicity of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide), particularly in the context of long-term use.
Métodos De Síntesis
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) can be synthesized through a multi-step process involving the reaction of 4,4'-methylenebis(2-chloroaniline) with 2-butylcyclopropanecarboxylic acid and subsequent purification steps. The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) has been widely used in scientific research due to its ability to selectively bind to certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. This makes N,N'-(methylenedi-4,1-phenylene)bis(2-butylcyclopropanecarboxamide) a useful tool for studying the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-7-22-18-26(22)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)27-19-23(27)8-6-4-2/h9-16,22-23,26-27H,3-8,17-19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKBEGWHBISOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


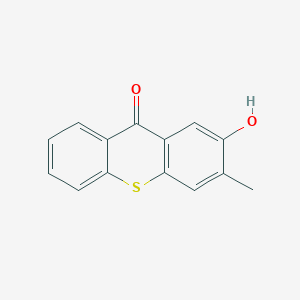
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
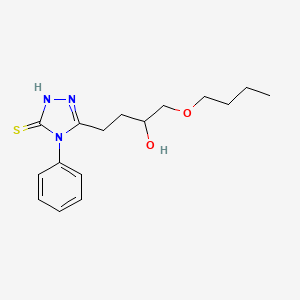
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)

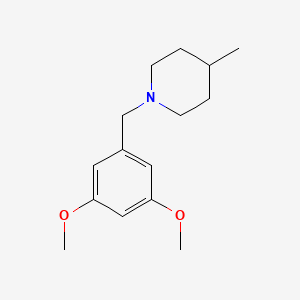
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
